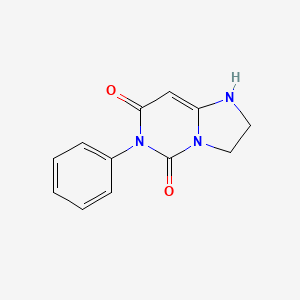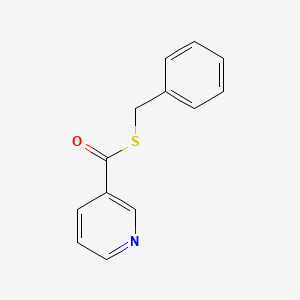![molecular formula C25H17ClN4O B11951847 3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a quinoline moiety, and various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The final step involves coupling the quinoline derivative with the quinazolinone core using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline or quinazolinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline moiety and various functional groups.
Uniqueness
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” is unique due to its specific combination of quinazolinone and quinoline structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C25H17ClN4O |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
3-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H17ClN4O/c1-16-11-12-18-14-19(23(26)28-22(18)13-16)15-27-30-24(17-7-3-2-4-8-17)29-21-10-6-5-9-20(21)25(30)31/h2-15H,1H3/b27-15+ |
Clave InChI |
UHAFQOREZGUKOB-JFLMPSFJSA-N |
SMILES isomérico |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl |
SMILES canónico |
CC1=CC2=NC(=C(C=C2C=C1)C=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




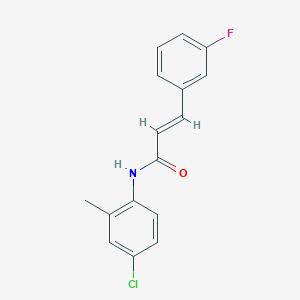
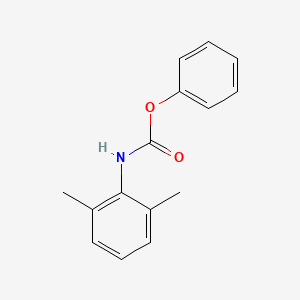


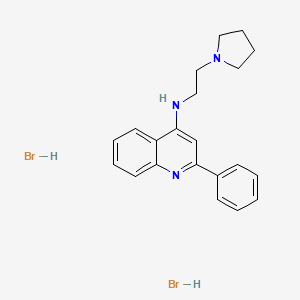
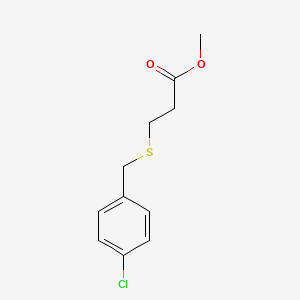
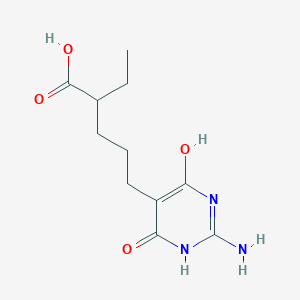

![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
